molecular formula C23H17N3O2 B11599793 3-({4-[4-(Prop-2-yn-1-yloxy)phenyl]phthalazin-1-yl}amino)phenol

3-({4-[4-(Prop-2-yn-1-yloxy)phenyl]phthalazin-1-yl}amino)phenol

Cat. No.: B11599793
M. Wt: 367.4 g/mol
InChI Key: SYNDZXUYFSNSEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({4-[4-(2-PROPYNYLOXY)PHENYL]-1-PHTHALAZINYL}AMINO)PHENOL is a complex organic compound that features a phthalazine core substituted with a phenyl group and a propynyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[4-(2-PROPYNYLOXY)PHENYL]-1-PHTHALAZINYL}AMINO)PHENOL typically involves multi-step organic reactions. The initial step often includes the formation of the phthalazine core, followed by the introduction of the phenyl and propynyloxy groups through nucleophilic substitution reactions. The reaction conditions usually require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-({4-[4-(2-PROPYNYLOXY)PHENYL]-1-PHTHALAZINYL}AMINO)PHENOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert quinones back to hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions often involve Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-({4-[4-(2-PROPYNYLOXY)PHENYL]-1-PHTHALAZINYL}AMINO)PHENOL has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-({4-[4-(2-PROPYNYLOXY)PHENYL]-1-PHTHALAZINYL}AMINO)PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes like proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-(2-propynyloxy)phenylmethanol: Shares the propynyloxyphenyl group but lacks the phthalazine core.

    4-Hydroxyphthalazine: Contains the phthalazine core but lacks the propynyloxyphenyl group.

Uniqueness

3-({4-[4-(2-PROPYNYLOXY)PHENYL]-1-PHTHALAZINYL}AMINO)PHENOL is unique due to the combination of the phthalazine core and the propynyloxyphenyl group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C23H17N3O2

Molecular Weight

367.4 g/mol

IUPAC Name

3-[[4-(4-prop-2-ynoxyphenyl)phthalazin-1-yl]amino]phenol

InChI

InChI=1S/C23H17N3O2/c1-2-14-28-19-12-10-16(11-13-19)22-20-8-3-4-9-21(20)23(26-25-22)24-17-6-5-7-18(27)15-17/h1,3-13,15,27H,14H2,(H,24,26)

InChI Key

SYNDZXUYFSNSEX-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.